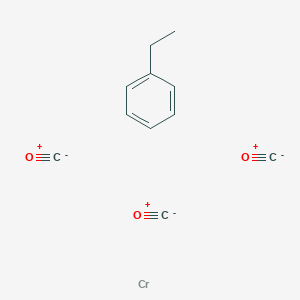
Carbon monoxide;chromium;ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbon monoxide, chromium, and ethylbenzene are three chemicals that have been extensively studied in the scientific community due to their potential impact on human health and the environment. Carbon monoxide is a colorless, odorless gas that is produced by the incomplete combustion of fossil fuels. Chromium is a metal that is commonly used in industrial processes and can be found in the environment as a result of human activity. Ethylbenzene is a colorless liquid that is used in the production of plastics and synthetic rubber. In
合成方法
Carbon monoxide can be synthesized through the incomplete combustion of fossil fuels, such as gasoline, coal, and natural gas. It can also be produced through the thermal decomposition of carbon-based materials, such as wood and charcoal. Chromium is typically synthesized through the reduction of chromite ore with carbon or aluminum. Ethylbenzene is commonly produced through the alkylation of benzene with ethylene.
科学研究应用
Carbon monoxide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-apoptotic effects in various disease models, including ischemia-reperfusion injury, sepsis, and organ transplantation. Chromium has been studied for its potential carcinogenic effects, as well as its role in glucose metabolism and insulin signaling. Ethylbenzene has been studied for its potential neurotoxic effects, as well as its role in the production of plastics and synthetic rubber.
作用机制
Carbon monoxide exerts its effects through the binding of heme-containing proteins, such as hemoglobin and cytochrome c oxidase. It can also activate various signaling pathways, such as the mitogen-activated protein kinase pathway and the nuclear factor-kappa B pathway. Chromium exerts its effects through the binding of DNA and proteins, which can lead to DNA damage and altered gene expression. Ethylbenzene exerts its effects through the activation of various receptors, such as the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects
Carbon monoxide has been shown to have anti-inflammatory and anti-apoptotic effects, as well as vasodilatory effects and the ability to modulate immune responses. Chromium has been shown to have carcinogenic effects, as well as effects on glucose metabolism and insulin signaling. Ethylbenzene has been shown to have neurotoxic effects, as well as effects on liver function and metabolism.
实验室实验的优点和局限性
One advantage of studying these chemicals in the lab is the ability to control the dosage and exposure levels. However, there are also limitations to lab experiments, such as the inability to replicate real-world exposure scenarios and the potential for confounding variables.
未来方向
There are many potential future directions for research on these chemicals. For carbon monoxide, further research could focus on its potential therapeutic applications, as well as its effects on the immune system and inflammation. For chromium, further research could focus on its potential carcinogenic effects, as well as its effects on glucose metabolism and insulin signaling. For ethylbenzene, further research could focus on its potential neurotoxic effects, as well as its effects on liver function and metabolism.
Conclusion
Carbon monoxide, chromium, and ethylbenzene are three chemicals that have been extensively studied in the scientific community. They each have unique synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are many potential future directions for research on these chemicals, which could lead to a better understanding of their impact on human health and the environment.
属性
CAS 编号 |
12203-31-5 |
|---|---|
产品名称 |
Carbon monoxide;chromium;ethylbenzene |
分子式 |
C11H10CrO3 |
分子量 |
242.19 g/mol |
IUPAC 名称 |
carbon monoxide;chromium;ethylbenzene |
InChI |
InChI=1S/C8H10.3CO.Cr/c1-2-8-6-4-3-5-7-8;3*1-2;/h3-7H,2H2,1H3;;;; |
InChI 键 |
LZQCDMDVQANJGI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
规范 SMILES |
CCC1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Pictograms |
Irritant |
同义词 |
(ETHYLBENZENE)TRICARBONYLCHROMIUM(0) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



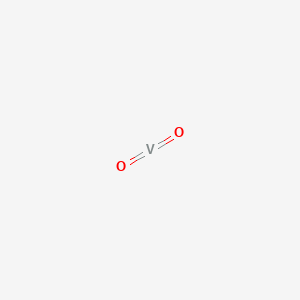
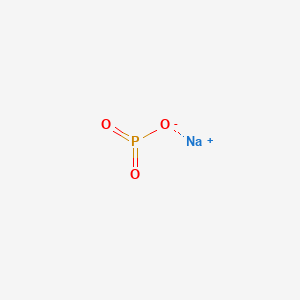
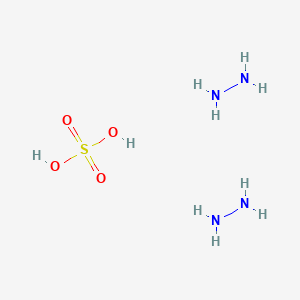
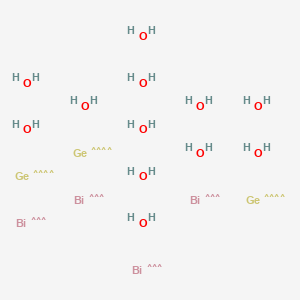
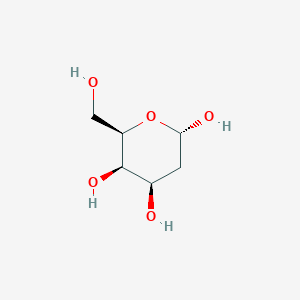

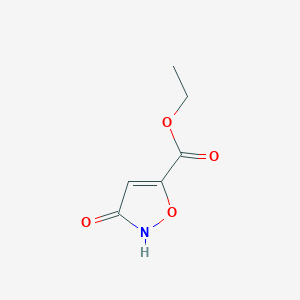


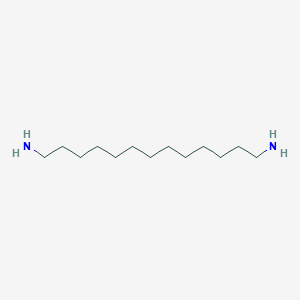

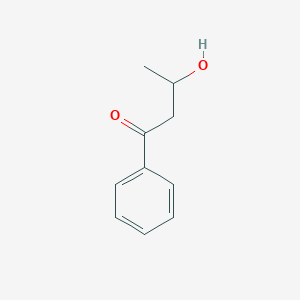

![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)